molecular formula C5H5ClN2O B1581192 4-Chloro-2-methoxypyrimidine CAS No. 51421-99-9

4-Chloro-2-methoxypyrimidine

Cat. No. B1581192
CAS RN: 51421-99-9
M. Wt: 144.56 g/mol
InChI Key: XCAMEGPUILTZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-methoxypyrimidine is 1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-2-methoxypyrimidine is a solid at room temperature . It should be stored at 2-8°C in an inert atmosphere . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 234.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis Innovations

4-Chloro-2-methoxypyrimidine has been a subject of synthetic innovation, particularly in the preparation of derivatives like 2-amino-4-methoxypyrimidine. This process involves methoxylation of 2-amino-4-chloropyrimidine, itself obtained from isocytosine, and has been optimized for industrial production due to its cost-effectiveness, simplicity, and high yields (Ju Xiu-lian, 2009).

Solubility Studies

The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents has been extensively studied. Factors like temperature significantly influence its solubility, and models like the modified Apelblat equation have been developed to accurately describe its solubility behavior (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Spectroscopic Analysis

Spectroscopic techniques have been used to investigate 4-Chloro-2-methoxypyrimidine derivatives. Studies include FT-IR, FT-Raman, NMR, and UV spectra analysis, providing insights into molecular structure and vibrational properties (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).

Crystal Structure Analysis

Crystallographic studies have revealed details about the molecular and crystal structure of compounds containing 4-Chloro-2-methoxypyrimidine. For instance, N-[2-Chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethylaniline shows intricate intramolecular hydrogen bonds and rotational disorder in its structure (W. Fu, Mei Zhu, Dongfeng Hong, 2009).

Applications in Herbicides

4-Chloro-2-methoxypyrimidine derivatives have been synthesized with deuterium substitution for use as isotope internal standards in the quantitation of herbicide residues in agricultural products (Yang Zheng-mi, 2014).

Antimicrobial Activity

Some pyrimidine derivatives incorporating 4-Chloro-2-methoxypyrimidine have shown potent antimicrobial activity against various bacteria and fungi, as well as promising results in molecular modeling studies (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).

Environmental Impact and Biodegradation

The environmental impact and biodegradation pathways of compounds like chlorimuron-ethyl, which degrade into 2-amino-4-chloro-6-methoxypyrimidine, have been studied. Bacterial strains capable of utilizing these compounds for nitrogen source have been identified, providing potential solutions for mitigating the toxic effects of such herbicides (Xiong Pan, Saige Wang, N. Shi, H. Fang, Yunlong Yu, 2018).

Safety And Hazards

4-Chloro-2-methoxypyrimidine is classified as a warning hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAMEGPUILTZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341714
Record name 4-Chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxypyrimidine

CAS RN

51421-99-9
Record name 4-Chloro-2-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxypyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methoxypyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methoxypyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methoxypyrimidine
Reactant of Route 6
4-Chloro-2-methoxypyrimidine

Citations

For This Compound
2
Citations
C Xu, C Cheng, H Liu, B Liu - Letters in Organic Chemistry, 2011 - ingentaconnect.com
Three 2-methoxy-4-substituted pyrimidine compounds were chemoselectively synthesized by diazotization, using 2,4-dichloropyrimidine as the starting material. In nonaqueous …
Number of citations: 2 www.ingentaconnect.com
J Kim, YS Cho, SJ Min - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
… 2-chloro-4-methoxypyrimidine and 4-chloro-2-methoxypyrimidine. In fact, 1 H NMR showed … 8.17 and 6.56) to 4-chloro-2-methoxypyrimidine (8.40 and 7.00) reported in the literature.10 …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.